

Orphan Drug Designation for Fluasterone in Cushing's Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluasterone

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Executive Summary

Fluasterone (ST-002), a synthetic analogue of dehydroepiandrosterone (DHEA), has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of Cushing's syndrome, specifically targeting hyperglycemia, nonalcoholic fatty liver disease (NAFLD), and nonalcoholic steatosis.[1] This designation underscores the significant unmet medical need for effective and well-tolerated treatments for this rare and debilitating endocrine disorder. **Fluasterone** exhibits potent anti-glucocorticoid properties without the androgenic or estrogenic side effects associated with DHEA.[1] Its mechanism of action is believed to involve the inhibition of glucose-6-phosphate dehydrogenase (G6PDH), a key enzyme in the pentose phosphate pathway, which modulates intracellular redox balance and may influence glucocorticoid receptor signaling.[2] Preclinical and early clinical studies have demonstrated promising results in mitigating metabolic complications associated with hypercortisolism. This technical guide provides a comprehensive overview of the data supporting the orphan drug designation of **fluasterone** for Cushing's syndrome, including available quantitative data, detailed experimental protocols for key preclinical models, and a visualization of its proposed signaling pathway.

Introduction to Cushing's Syndrome and Fluasterone

Cushing's syndrome is a rare hormonal disorder characterized by prolonged exposure to high levels of cortisol.[3] This excess cortisol can be endogenous, caused by tumors of the pituitary or adrenal glands, or exogenous, resulting from long-term use of glucocorticoid medications. The clinical manifestations of Cushing's syndrome are diverse and severe, including central obesity, insulin resistance, type 2 diabetes, hypertension, muscle weakness, and neuropsychiatric disturbances. A significant number of patients also develop nonalcoholic fatty liver disease (NAFLD), which can progress to nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.

Fluasterone (16 α -fluoro-5-androsten-17-one) is a fluorinated derivative of DHEA. Unlike DHEA, **fluasterone** is not metabolized to androgens or estrogens, thus avoiding the associated hormonal side effects.[1] It has been shown to be more potent than DHEA in its anti-inflammatory and metabolic effects. The development of a buccal tablet formulation has overcome the issue of extensive first-pass metabolism observed with oral administration.[1]

Regulatory Status: Orphan Drug Designation

On March 28, 2018, the FDA granted orphan drug designation to **fluasterone** for the "Treatment of Cushing syndrome (including hyperglycemia, nonalcoholic fatty liver disease, and nonalcoholic steatosis)." This designation is granted to drugs intended for the treatment, prevention, or diagnosis of a rare disease or condition, which is defined as a disease or condition that affects fewer than 200,000 persons in the United States. Orphan drug designation provides several incentives to the sponsor, including tax credits for qualified clinical trials, exemption from user fees, and the potential for seven years of market exclusivity upon approval.

Preclinical Evidence

Fluasterone has demonstrated significant efficacy in preclinical models that recapitulate key features of Cushing's syndrome, particularly its metabolic complications.

Dexamethasone-Induced Thymic Involution Model

A hallmark of glucocorticoid excess is thymic involution, the shrinking of the thymus gland due to apoptosis of thymocytes. The ability of a compound to counteract this effect is a strong indicator of its anti-glucocorticoid activity.

Quantitative Data:

| Experimental Group | Thymus Weight (relative to control) | Reference |
|-------------------------------------|-------------------------------------|-----------|
| Dexamethasone-treated | Significantly reduced | [1] |
| Dexamethasone + Fluasterone-treated | Prevention of weight reduction | [1] |

Experimental Protocol: Dexamethasone-Induced Thymic Involution in Mice

This protocol is a representative example based on established methodologies.

- Animals: Male C57BL/6 mice, 6-8 weeks old.
- Acclimation: Animals are acclimated for at least one week prior to the experiment with ad libitum access to food and water.
- Groups:
 - Vehicle Control (e.g., saline or appropriate vehicle for **fluasterone**)
 - Dexamethasone (e.g., 4 mg/kg, intraperitoneal injection)
 - Dexamethasone (4 mg/kg, i.p.) + **Fluasterone** (e.g., 5-50 mg/kg, subcutaneous or oral gavage)
 - **Fluasterone** alone
- Procedure:
 - Administer **fluasterone** or vehicle for a predetermined period (e.g., daily for 3 days) prior to the dexamethasone challenge.
 - On the final day of pretreatment, administer a single dose of dexamethasone.
 - Sacrifice the animals 48-72 hours after dexamethasone administration.

- Carefully dissect and weigh the thymus gland.
- Thymus tissue can be further processed for histological analysis (H&E staining to observe cortical thinning) or flow cytometry to quantify thymocyte populations (CD4+CD8+ double-positive cells are particularly sensitive to glucocorticoids).
- Endpoint Analysis: Comparison of thymus weight and cellularity between the different treatment groups.

Nonalcoholic Fatty Liver Disease (NAFLD) Model

Given that NAFLD is a common comorbidity in Cushing's syndrome, the effect of **fluasterone** was evaluated in a diet-induced mouse model of NAFLD.

Quantitative Data:

| Parameter | High-Fat Diet | High-Fat Diet + Fluasterone | Reference |
|---|---------------|-----------------------------|-----------|
| Liver Inflammation Markers (e.g., TNF- α , IL-6) | Elevated | Reduced | [1] |
| Liver Fibrosis Score (e.g., Sirius Red staining) | Increased | Reduced | [1] |

Experimental Protocol: High-Fat Diet-Induced NAFLD in Mice

This protocol is a representative example based on established methodologies.

- Animals: Male C57BL/6 mice, 6-8 weeks old.
- Diet:
 - Control group: Standard chow diet (e.g., 10% kcal from fat).
 - NAFLD group: High-fat diet (e.g., 60% kcal from fat) for 8-16 weeks.

- Treatment: Following the diet-induced NAFLD period, a subset of the high-fat diet group is treated with **fluasterone** (e.g., daily subcutaneous injection or oral gavage) for an additional 4-8 weeks, while continuing the high-fat diet.
- Procedure:
 - Monitor body weight and food intake throughout the study.
 - Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess metabolic function.
 - At the end of the study, collect blood for analysis of liver enzymes (ALT, AST), lipids, and inflammatory cytokines.
 - Harvest the liver for weight measurement, histological analysis (H&E for steatosis, Sirius Red for fibrosis), and molecular analysis (e.g., qPCR for genes involved in inflammation and fibrosis).
- Endpoint Analysis: Comparison of liver histology, gene expression, and metabolic parameters between the control, high-fat diet, and **fluasterone**-treated groups.

Clinical Development

Phase 1/2 Study in Metabolic Syndrome

A Phase 1/2 study of buccal **fluasterone** was conducted in adults with metabolic syndrome, a condition that shares many features with the metabolic disturbances seen in Cushing's syndrome.

Quantitative Data:

| Parameter | 80 mg Fluasterone Group (n=12) | Placebo Group (n=12) | p-value | Reference |
|---|--------------------------------|----------------------|---------|---------------------|
| Triglyceride Levels (change from baseline at 8 weeks) | -35% | +7% | <0.05 | [1] |

Phase 2 Clinical Trial in Cushing's Syndrome (NCT05558969)

A Phase 2, multicenter, double-blind, placebo-controlled, crossover study is currently ongoing to evaluate the efficacy and safety of buccal **fluasterone** in adults with endogenous Cushing's syndrome and hyperglycemia.[\[4\]](#)

- Primary Objective: To determine the effect of **fluasterone** on hyperglycemia.
- Secondary Objectives: To assess the safety and tolerability of **fluasterone**, and its effects on lipid profiles, body composition, and NAFLD.
- Study Design: Participants receive both **fluasterone** and placebo in two 12-week treatment periods, separated by a washout period.
- Key Inclusion Criteria: Adults aged 18-75 with a diagnosis of endogenous Cushing's syndrome and impaired glucose tolerance or type 2 diabetes.
- Status: The trial is active and recruiting participants. As of late 2025, no results have been publicly disclosed.

Mechanism of Action and Signaling Pathway

The precise mechanism of action of **fluasterone**'s anti-glucocorticoid effects is still under investigation. However, a leading hypothesis involves the inhibition of glucose-6-phosphate dehydrogenase (G6PDH).

Proposed Signaling Pathway:

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Caption: Proposed mechanism of action of **fluasterone** in Cushing's syndrome.

Description of Signaling Pathway:

- **Glucocorticoid Receptor Activation:** In Cushing's syndrome, excess cortisol enters the cell and binds to the glucocorticoid receptor (GR), which is part of a complex with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs and the activation of the GR.
- **Gene Transcription:** The activated GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) on the DNA. This initiates the transcription of genes that contribute to the metabolic dysregulation and inflammation seen in Cushing's syndrome.
- **Fluasterone's Proposed Action:** **Fluasterone** is hypothesized to inhibit G6PDH. G6PDH is the rate-limiting enzyme of the pentose phosphate pathway and is a major source of NADPH in the cell.
- **Modulation of GR Signaling:** By inhibiting G6PDH, **fluasterone** may alter the intracellular redox balance (the ratio of NADPH to NADP⁺). This altered redox state is thought to modulate the activity of the GR, potentially by affecting its ability to bind to GREs or to recruit co-activators, thereby antagonizing the effects of excess cortisol.

Conclusion and Future Directions

Fluasterone represents a promising therapeutic candidate for the management of the metabolic complications of Cushing's syndrome. Its orphan drug designation acknowledges the pressing need for novel treatments for this patient population. The ongoing Phase 2 clinical trial is a critical next step in evaluating the clinical efficacy and safety of **fluasterone** in patients with Cushing's syndrome. The results of this trial will be eagerly anticipated by the clinical and scientific communities. Further research is also warranted to fully elucidate the molecular mechanisms underlying **fluasterone**'s anti-glucocorticoid effects, which could pave the way for the development of other targeted therapies for hypercortisolism.

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- To cite this document: BenchChem. [Orphan Drug Designation for Fluasterone in Cushing's Syndrome: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672855#orphan-drug-designation-for-fluasterone-in-cushing-s-syndrome]

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